Cas no 868376-65-2 (N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide)

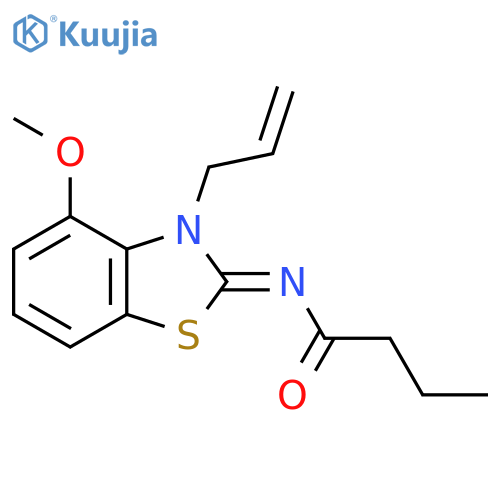

868376-65-2 structure

商品名:N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide 化学的及び物理的性質

名前と識別子

-

- N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide

- N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

- SR-01000016002-1

- SR-01000016002

- 868376-65-2

- F1815-1150

- AKOS024611326

- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

- N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide

-

- インチ: 1S/C15H18N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h5-6,8-9H,2,4,7,10H2,1,3H3/b16-15-

- InChIKey: BPLDVFVDKUKZMF-NXVVXOECSA-N

- ほほえんだ: S1/C(=N\C(CCC)=O)/N(CC=C)C2C(=CC=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 290.10889899g/mol

- どういたいしつりょう: 290.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1815-1150-20μmol |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-5μmol |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-20mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-3mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-40mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-75mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-50mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-2μmol |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-1mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1815-1150-25mg |

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide |

868376-65-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

868376-65-2 (N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebutanamide) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬